molecular formula C8H7NO2S B8551592 4-Ethoxycarbonyl-5-ethynylthiazole

4-Ethoxycarbonyl-5-ethynylthiazole

Cat. No.: B8551592
M. Wt: 181.21 g/mol
InChI Key: KKFGXFAEXDCPHP-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-5-ethynylthiazole is a heterocyclic compound featuring a thiazole core substituted with an ethoxycarbonyl (ester) group at position 4 and an ethynyl (acetylene) group at position 5. This structure combines the electron-withdrawing ester group with the reactive ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly for click chemistry or pharmaceutical applications. Its unique substitution pattern distinguishes it from related thiazole and thiadiazole derivatives, as discussed below.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 5-ethynyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H7NO2S/c1-3-6-7(9-5-12-6)8(10)11-4-2/h1,5H,4H2,2H3

InChI Key

KKFGXFAEXDCPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-Methyl-5-thiazoleactate

Structural Features :

  • Core : Thiazole ring.
  • Substituents : Methyl group at position 4, ethoxycarbonyl group at position 5 .
  • Molecular Formula: C₇H₉NO₂S.

Key Differences :

  • The target compound replaces the methyl group at position 4 with an ethoxycarbonyl group, enhancing polarity and reactivity toward nucleophilic attack.
  • The ethynyl group at position 5 (vs.

Physical Properties :

  • Ethyl 4-Methyl-5-thiazoleactate lacks reported melting points, but analogous thiazole esters typically exhibit moderate melting ranges (e.g., 150–200°C).

Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate

Structural Features :

  • Core : 1,2,3-Thiadiazole ring (two nitrogens, one sulfur).
  • Substituents: Amino group at position 5, ethoxycarbonyl group at position 4 .
  • Molecular Formula : C₅H₇N₃O₂S.

Key Differences :

  • The thiadiazole core introduces distinct electronic properties, with increased nitrogen content influencing hydrogen-bonding capacity and bioactivity.
  • The amino group at position 5 contrasts with the ethynyl group in the target compound, offering divergent reactivity (e.g., participation in Schiff base formation vs. cycloadditions) .

Physical Properties :

  • Molecular weight: 173.195 g/mol.
  • HS Code: 2934999090.

5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)

Structural Features :

  • Core : Hybrid thiazole-pyrimidine system.
  • Substituents: 2-Aminothiazol-5-yl and 4-nitrophenyl groups .
  • Molecular Formula: Not explicitly provided.

Key Differences :

  • The complex hybrid structure contrasts with the simpler thiazole core of the target compound.
  • The nitro and amino groups enhance intermolecular interactions, reflected in a higher melting point (206–208°C) compared to typical thiazole esters .

Data Table: Structural and Physical Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Melting Point (°C) Key Reactivity/Applications
4-Ethoxycarbonyl-5-ethynylthiazole Thiazole Ethoxycarbonyl (4), Ethynyl (5) C₇H₇NO₂S Not reported Click chemistry, polymer synthesis
Ethyl 4-Methyl-5-thiazoleactate Thiazole Methyl (4), Ethoxycarbonyl (5) C₇H₉NO₂S ~150–200 (inferred) Synthetic intermediate
Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate Thiadiazole Ethoxycarbonyl (4), Amino (5) C₅H₇N₃O₂S Not reported Agrochemicals, antiviral agents
Compound 4f Thiazole-pyrimidine 2-Aminothiazol-5-yl, 4-nitrophenyl Complex 206–208 Pharmacological candidates

Research Findings and Reactivity Insights

  • Electronic Effects : The ethoxycarbonyl group in this compound withdraws electron density, activating the ethynyl group for cycloaddition reactions. This contrasts with the electron-donating methyl group in Ethyl 4-Methyl-5-thiazoleactate, which reduces reactivity at position 5 .
  • Biological Relevance: Thiadiazole derivatives (e.g., Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate) often exhibit enhanced bioactivity due to nitrogen-rich cores, whereas the ethynyl group in the target compound may facilitate bioconjugation in drug design .
  • Thermal Stability: The high melting point of compound 4f (206–208°C) suggests greater crystalline stability compared to simpler thiazole esters, likely due to hydrogen bonding from the amino and nitro groups .

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